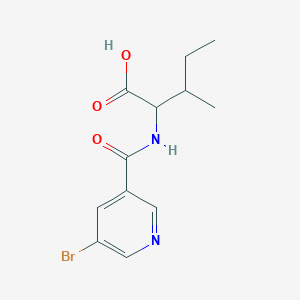
1-(3-Iodo-4-methyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodo-4-methyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes an iodo-substituted phenyl ring and a hexahydropyrimidine-dione core
Méthodes De Préparation
The synthesis of 1-(3-Iodo-4-methyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the iodination of 4-methylphenyl derivatives, followed by cyclization reactions to form the hexahydropyrimidine-dione core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality .
Analyse Des Réactions Chimiques
1-(3-Iodo-4-methyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Applications De Recherche Scientifique
1-(3-Iodo-4-methyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Iodo-4-methyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The iodo group and the hexahydropyrimidine-dione core play crucial roles in its biological activity. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1-(3-Iodo-4-methyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:
N-(3-Iodo-4-methyl-phenyl)pyrazine-2-carboxamide: This compound also contains an iodo-substituted phenyl ring and is studied for its antimicrobial properties.
3-Iodo-4-methylaniline: A simpler compound with similar substitution patterns, used as an intermediate in organic synthesis.
N-(3-Iodo-4-methyl-phenyl)-3-(4-isobutyl-phenyl)-acrylamide: Another compound with an iodo-substituted phenyl ring, used in medicinal chemistry research.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H13IN2O2 |
|---|---|
Poids moléculaire |
344.15 g/mol |
Nom IUPAC |
1-(3-iodo-4-methylphenyl)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H13IN2O2/c1-7-3-4-9(5-10(7)13)15-6-8(2)11(16)14-12(15)17/h3-5,8H,6H2,1-2H3,(H,14,16,17) |
Clé InChI |
XKPKWVOJXLPLDP-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(=O)NC1=O)C2=CC(=C(C=C2)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


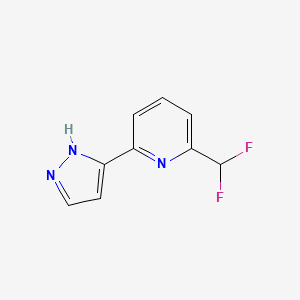
![Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)
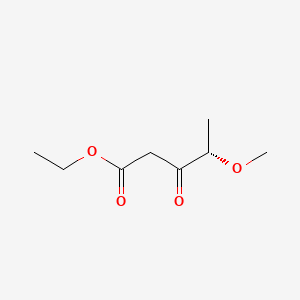
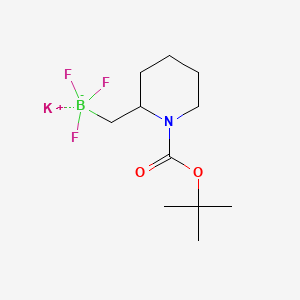
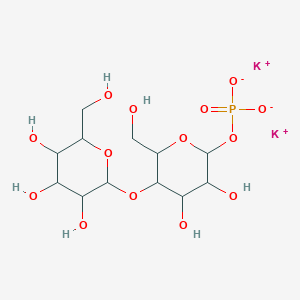
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)
![(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B14771737.png)
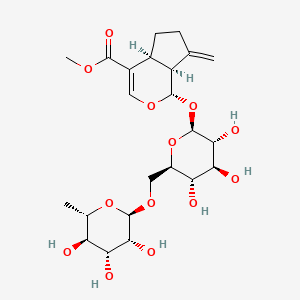
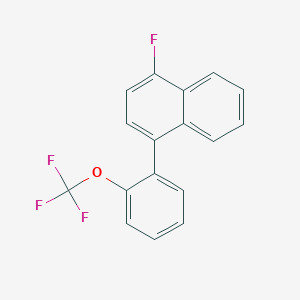
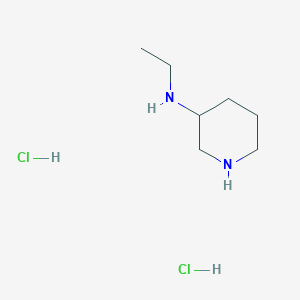
![(1S,3aS,3bS)-1-hydroxy-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B14771767.png)
![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid](/img/structure/B14771775.png)
![Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14771781.png)
